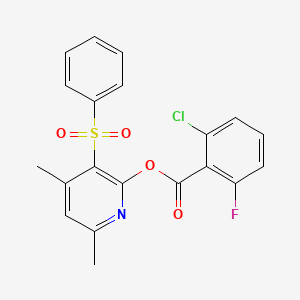4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-6-fluorobenzenecarboxylate
CAS No.: 400083-86-5
Cat. No.: VC7127235
Molecular Formula: C20H15ClFNO4S
Molecular Weight: 419.85
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 400083-86-5 |
|---|---|
| Molecular Formula | C20H15ClFNO4S |
| Molecular Weight | 419.85 |
| IUPAC Name | [3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2-chloro-6-fluorobenzoate |
| Standard InChI | InChI=1S/C20H15ClFNO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3 |
| Standard InChI Key | SUEWOMDHUSXHMK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)F)C |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, [3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2-chloro-6-fluorobenzoate, reflects its two primary aromatic systems: a 4,6-dimethylpyridine core modified at the 3-position with a phenylsulfonyl group and a 2-chloro-6-fluorobenzoate ester at the 2-position. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 400083-86-5 |
| Molecular Formula | C₂₀H₁₅ClFNO₄S |
| Molecular Weight | 419.85 g/mol |
| SMILES | CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)F)C |
| InChI Key | SUEWOMDHUSXHMK-UHFFFAOYSA-N |
The pyridine ring is substituted with methyl groups at positions 4 and 6, while the sulfonyl group bridges the pyridine and benzene rings. The 2-chloro-6-fluorobenzoate moiety introduces halogen atoms that influence electronic properties and potential bioactivity .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Pyridine Ring Formation: Condensation reactions to construct the 4,6-dimethylpyridine core.
-
Sulfonylation: Introduction of the phenylsulfonyl group via sulfonic acid chlorides or sulfonation agents.
-
Esterification: Coupling of the pyridine intermediate with 2-chloro-6-fluorobenzoic acid using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) .
A critical challenge lies in achieving regioselectivity during sulfonylation and esterification to avoid side products. Patent literature highlights similar sulfonamide derivatives synthesized through nucleophilic aromatic substitution, suggesting analogous methodologies for this compound .
Reactivity Profile
The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing group, polarizing the pyridine ring and enhancing susceptibility to nucleophilic attack at the ester carbonyl carbon . The chloro and fluoro substituents on the benzoate moiety further modulate reactivity, with fluorine’s electronegativity stabilizing adjacent negative charges during hydrolysis or substitution reactions .
Structural and Electronic Analysis
X-ray Crystallography and Computational Studies
While experimental crystallographic data for this specific compound are unavailable, analogous sulfonamide-pyridine hybrids exhibit planar configurations with dihedral angles <10° between aromatic rings, maximizing π-π stacking interactions . Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, driven by the polar sulfonyl and ester groups.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group presence.
-
¹H NMR: Methyl groups on pyridine resonate as singlets at δ 2.4–2.6 ppm, while aromatic protons split into complex multiplets due to coupling with fluorine (J ~8–10 Hz) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume